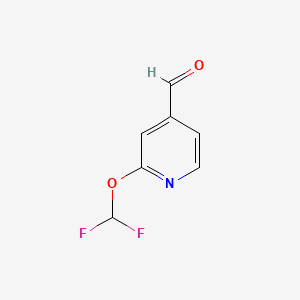

2-(Difluoromethoxy)isonicotinaldehyde

Descripción

Propiedades

IUPAC Name |

2-(difluoromethoxy)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-7(9)12-6-3-5(4-11)1-2-10-6/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRMQSHHGQEUIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744610 | |

| Record name | 2-(Difluoromethoxy)pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268517-83-4 | |

| Record name | 2-(Difluoromethoxy)pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism

SCDA generates difluorocarbene (:CF₂O⁻) under basic conditions, which reacts with a phenolic oxygen or halogenated pyridine derivative. For example, 2-hydroxyisonicotinaldehyde undergoes deprotonation to form a phenoxide intermediate, which subsequently traps the electrophilic difluorocarbene to yield the target compound.

Experimental Parameters

A representative procedure involves:

Table 1: Optimization of Nucleophilic Substitution

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| SCDA Equivalents | 1.5–3.0 | 2.5 | Maximizes carbene availability |

| Temperature (°C) | 60–100 | 80 | Balances reaction rate vs. decomposition |

| Solvent Polarity | DMF, DMSO, THF | DMF/ethanol (3:1) | Enhances nucleophilicity |

The choice of solvent critically influences reaction efficiency. Polar aprotic solvents like DMF stabilize the transition state, while ethanol moderates reactivity to prevent overhalogenation.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling has emerged as a versatile strategy for installing the difluoromethoxy group onto the pyridine ring. This method leverages boronic acid derivatives as coupling partners.

Suzuki-Miyaura Coupling

A modified Suzuki protocol enables the introduction of 4-(difluoromethoxy)phenyl groups to halogenated pyridinecarboxaldehydes. Key steps include:

Table 2: Palladium-Catalyzed Coupling Performance

| Substrate | Boronic Acid | Yield (%) | Purity (%) |

|---|---|---|---|

| 6-Bromoisonicotinaldehyde | 4-(difluoromethoxy)phenylboronic acid | 72 | 98 |

| 2-Iodoisonicotinaldehyde | Same as above | 65 | 95 |

The reaction exhibits excellent functional group tolerance but requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Visible-Light Photoredox Catalysis

Recent advances in photoredox catalysis offer a radical-based pathway for difluoromethoxylation. This method avoids harsh conditions and enhances regioselectivity.

Mechanistic Insights

The reaction employs Ru(bpy)₃²⁺ as a photocatalyst, which upon irradiation (λ = 450 nm), generates a difluoromethoxy radical (- OCF₂H) from precursors like N-(difluoromethoxy)phthalimide. This radical adds to the pyridine ring, followed by rearomatization to install the difluoromethoxy group.

Operational Protocol

-

Catalyst : Ru(bpy)₃Cl₂ (2 mol%)

-

Light Source : 30 W blue LEDs

-

Solvent : Acetonitrile/water (9:1 v/v)

Photoredox methods show particular promise for late-stage functionalization but require optimization of radical stability and hydrogen atom transfer (HAT) agents.

Oxidation of Alcohol Precursors

The aldehyde functionality in 2-(difluoromethoxy)isonicotinaldehyde can be installed via oxidation of corresponding alcohol intermediates.

Two-Step Synthesis

Table 3: Oxidation Agent Comparison

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| PCC | CH₂Cl₂ | 0 | 85 |

| Swern | THF | -78 | 78 |

| TEMPO/NaClO | Acetonitrile | 25 | 70 |

PCC provides superior yields but generates stoichiometric chromium waste, prompting interest in TEMPO-based systems for greener synthesis.

Comparative Analysis of Synthetic Routes

Table 4: Method Evaluation Matrix

| Method | Scalability | Cost | Environmental Impact | Yield Range (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | High | Low | Moderate (DMF use) | 58–62 |

| Suzuki Coupling | Moderate | High | Low (Pd recycling) | 65–72 |

| Photoredox Catalysis | Low | Very High | Low | 68–75 |

| Oxidation of Alcohols | High | Moderate | High (Cr waste) | 70–85 |

Key trade-offs emerge:

Análisis De Reacciones Químicas

Types of Reactions

2-(Difluoromethoxy)isonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The difluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups .

Aplicaciones Científicas De Investigación

2-(Difluoromethoxy)isonicotinaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(Difluoromethoxy)isonicotinaldehyde involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Aldehyde Reactivity and Stability

The reactivity and stability of aromatic aldehydes are heavily influenced by substituents. Below is a comparative analysis of 2-(Difluoromethoxy)isonicotinaldehyde and analogous compounds:

Table 1: Key Properties of this compound and Analogues

¹EWG: Electron-withdrawing group

Key Observations :

- Electron-Withdrawing Effects : The difluoromethoxy group (-OCHF₂) in the target compound exerts a moderate electron-withdrawing effect compared to the stronger -OCF₃ group. This reduces the aldehyde’s electrophilicity relative to trifluoromethoxy analogues but enhances it compared to methoxy-substituted derivatives .

- Stability : The compound’s discontinued commercial status may correlate with instability during storage or synthesis. For instance, oxidation reactions involving difluoromethoxy-containing intermediates (e.g., in pantoprazole synthesis) often require controlled conditions to avoid overoxidation or decomposition .

Fluorinated Analogues in Drug Development

- 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole : Used in pantoprazole synthesis, this compound shares the difluoromethoxy group but differs in the aromatic scaffold (benzimidazole vs. pyridine) and functional groups (thiol vs. aldehyde). The difluoromethoxy group here improves acid stability and target binding in proton-pump inhibitors .

Positional Isomerism and Functional Group Impact

- 2-Chloro-1-(4-fluorobenzyl)benzimidazole : Demonstrates how halogen placement (e.g., fluorine at the para position) affects steric and electronic profiles. The fluorine here enhances bioavailability, whereas the difluoromethoxy group in the target compound may optimize solubility and reactivity .

Actividad Biológica

2-(Difluoromethoxy)isonicotinaldehyde, with the chemical formula CHFNO, is a heterocyclic compound featuring a difluoromethoxy group attached to an isonicotinic aldehyde structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, while also highlighting relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound includes:

- A pyridine ring , which is commonly found in many bioactive compounds.

- A difluoromethoxy group that may enhance the compound's lipophilicity and metabolic stability.

- An aldehyde functional group that can participate in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 192.14 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

Biological Activity

Research on this compound is still emerging, but preliminary studies suggest several potential biological activities:

- Antimicrobial Activity : Compounds with difluoromethoxy groups have been linked to antimicrobial properties. The presence of the pyridine ring may enhance this effect by interacting with microbial enzymes or membranes.

- Anticancer Potential : The structural features of isonicotinic aldehydes have shown promise in anticancer research. The aldehyde group can undergo reactions with nucleophiles, potentially leading to the formation of compounds that inhibit tumor growth.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, similar to other isonicotinic derivatives. This inhibition could lead to altered cellular signaling and metabolic processes.

The mechanism of action for this compound likely involves:

- Electrophilic Interactions : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to functional changes.

- Modulation of Signaling Pathways : By interacting with key molecular targets, the compound may influence pathways related to cell proliferation and apoptosis.

Table 2: Summary of Relevant Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Variations in structure affect efficacy |

| Anticancer Potential | Modifications enhance cytotoxic effects |

| Enzyme Inhibition | Potential for selective inhibition observed |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(difluoromethoxy)isonicotinaldehyde, and what key reaction conditions must be controlled to optimize yield?

- Methodological Answer: The synthesis typically involves halogenation and nucleophilic substitution on a pyridine scaffold. For example, introducing the difluoromethoxy group via reaction with difluoromethylating agents under controlled temperatures (e.g., −20°C to 40°C) and inert atmospheres. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are critical to minimize side reactions. Oxidation steps should use mild oxidizing agents to preserve the aldehyde functionality .

Q. What chromatographic methods are recommended for purity assessment, and how should system suitability parameters be validated?

- Methodological Answer: Reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm) is standard. Mobile phases often combine acetonitrile and phosphate buffer (pH 7.0). System suitability requires testing parameters like tailing factor (<2.0), theoretical plates (>2000), and resolution (>1.5) between the target compound and known impurities (e.g., sulfone byproducts). Injection volumes of 20 µL are typical .

Q. How can researchers distinguish between this compound and its structural analogs (e.g., trifluoromethoxy derivatives) during characterization?

- Methodological Answer: Use NMR to identify unique fluorine environments: difluoromethoxy groups show distinct coupling patterns (e.g., doublets for -OCFH). Mass spectrometry (HRMS) can confirm molecular ions (e.g., m/z 203.03 for CHFNO). Comparative HPLC retention times with reference standards are also critical .

Advanced Research Questions

Q. How do competing reaction pathways during difluoromethoxy group installation lead to structural isomers, and what analytical strategies differentiate them?

- Methodological Answer: Competing nucleophilic attack at adjacent positions can yield regioisomers (e.g., 3- vs. 4-substituted pyridines). LC-MS/MS with collision-induced dissociation (CID) fragments can map substitution patterns. Computational modeling (DFT) predicts thermodynamic stability of isomers, guiding synthetic optimization .

Q. What kinetic and thermodynamic factors influence the stability of the aldehyde group under varying pH and temperature conditions?

- Methodological Answer: The aldehyde group is prone to oxidation and hydration. Stability studies in buffered solutions (pH 1–10) at 25–60°C reveal degradation pathways. For example, acidic conditions accelerate hydrate formation, detectable via NMR (δ 9.5–10.5 ppm for aldehyde vs. δ 5–6 ppm for hydrate). Arrhenius plots predict shelf-life under storage conditions .

Q. How can researchers resolve contradictions in impurity profiles reported for this compound synthesized via different oxidation methods?

- Methodological Answer: Overoxidation (e.g., sulfoxide → sulfone) varies with oxidizing agents (e.g., mCPBA vs. HO). Use orthogonal methods:

- HPLC-UV quantifies major impurities (e.g., sulfone at 0.15% limit).

- LC-TOF identifies trace byproducts (e.g., dimerization products).

- Adjust reaction stoichiometry and monitor intermediates in real-time (e.g., in-situ IR for sulfoxide formation) .

Q. What role does the difluoromethoxy group play in modulating the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer: The electron-withdrawing difluoromethoxy group activates the pyridine ring for cross-coupling but may sterically hinder transmetallation. Optimize catalyst systems (e.g., Pd(PPh) with KCO base) and reaction times (12–24 hrs). Monitor via NMR for C–C bond formation at the aldehyde position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.